

Structure-Activity Relationship of MRTX849 (Adagrasib)

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Compound of Interest

Compound Name: KRAS G12C inhibitor 51

Cat. No.: B12420235

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The development of MRTX849 involved extensive optimization of a chemical scaffold to enhance its potency, selectivity, and pharmacokinetic properties. The core of the SAR studies revolved around modifying different regions of the molecule to improve its interaction with the Switch II pocket of the KRAS G12C protein.

Key Chemical Features and SAR Insights

The structure of MRTX849 features several key moieties that contribute to its high affinity and covalent engagement with the target cysteine residue of KRAS G12C. The molecule was optimized from an initial hit through systematic modifications.

A central element of the SAR for this class of inhibitors is the electrophilic warhead that forms a covalent bond with the mutant cysteine (C12). The choice of the acrylamide group in MRTX849 was critical for achieving a balance of reactivity and stability, minimizing off-target effects while ensuring potent and irreversible inhibition.

The various substituents on the core ring structures were systematically varied to optimize interactions with the binding pocket. For instance, the piperazine ring and its substituents were found to be crucial for solvent interactions and for positioning the molecule correctly within the binding site. The naphthalene ring provides a large surface area for hydrophobic interactions, contributing significantly to the binding affinity.

Quantitative Data Summary



The following tables summarize the key in vitro and in vivo data for MRTX849 and its analogs, providing a clear comparison of their potencies and cellular activities.

Compound	Biochemical IC50 (nM)	Cell-based EC50 (nM)	Target	Reference
MRTX849 (Adagrasib)	~10	~50	KRAS G12C	
Predecessor Compounds	>100	>200	KRAS G12C	_

Table 1: Biochemical and Cellular Potency of MRTX849. IC50 values represent the concentration of the inhibitor required to reduce the biochemical activity of the KRAS G12C protein by 50%. EC50 values represent the concentration required to achieve 50% of the maximum effect in a cellular context.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon scientific findings. The following are protocols for key experiments used in the characterization of KRAS G12C inhibitors like MRTX849.

Biochemical Assay for KRAS G12C Inhibition

This assay measures the direct inhibitory effect of a compound on the activity of the KRAS G12C protein.

- Protein Expression and Purification: Recombinant human KRAS G12C protein is expressed in E. coli and purified using affinity chromatography.
- Nucleotide Exchange: The purified KRAS G12C protein is loaded with a fluorescently labeled non-hydrolyzable GTP analog, such as mant-GTP.
- Inhibitor Incubation: The KRAS G12C-mant-GTP complex is incubated with varying concentrations of the test inhibitor for a defined period to allow for covalent bond formation.



- Activity Measurement: The exchange of mant-GTP for unlabeled GTP is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1. The decrease in fluorescence over time, which corresponds to the release of mant-GTP, is monitored.
- Data Analysis: The rate of nucleotide exchange is calculated for each inhibitor concentration.
 The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assay for KRAS G12C Pathway Inhibition

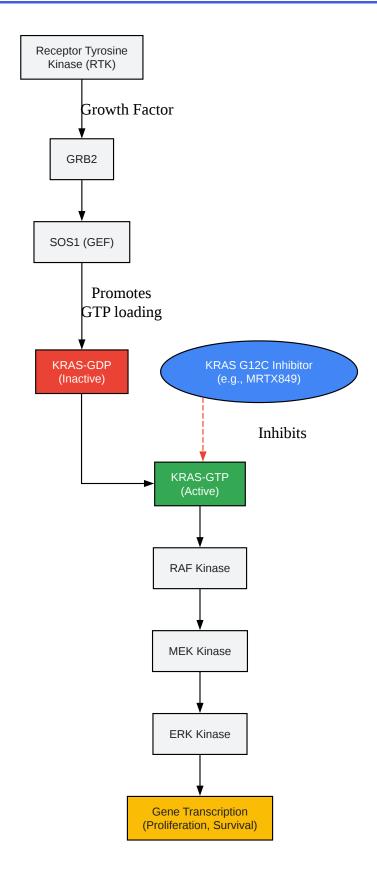
This assay assesses the ability of an inhibitor to block KRAS G12C signaling within a cellular context.

- Cell Line: A human cancer cell line endogenously expressing the KRAS G12C mutation (e.g., NCI-H358 lung adenocarcinoma) is used.
- Cell Culture: Cells are cultured in appropriate media and seeded in multi-well plates.
- Compound Treatment: The cells are treated with a serial dilution of the test compound for a specified duration (e.g., 24-72 hours).
- Pathway Readout: The phosphorylation status of downstream effector proteins, such as ERK
 (pERK), is measured as a readout of KRAS pathway activity. This is typically done using
 Western blotting or an immunoassay (e.g., ELISA).
- Data Analysis: The levels of pERK are quantified and normalized to a control (e.g., total ERK or a housekeeping protein). The EC50 value is calculated by plotting the pERK levels against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for inhibitor screening.

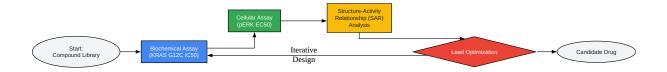




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Caption: Simplified KRAS signaling pathway and the point of intervention for G12C inhibitors.





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Caption: High-level workflow for the discovery and optimization of KRAS G12C inhibitors.

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